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Compound of Interest

Compound Name:
Triangulo-

dodecacarbonyltriosmium

Cat. No.: B097018 Get Quote

For researchers, scientists, and drug development professionals working with organometallic

compounds, ensuring the purity of synthesized materials is paramount for reproducible and

reliable experimental outcomes. This guide provides a comprehensive comparison of analytical

techniques for validating the purity of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂),

alongside its common alternatives, Triiron dodecacarbonyl (Fe₃(CO)₁₂) and Triruthenium

dodecacarbonyl (Ru₃(CO)₁₂).

Physicochemical Properties at a Glance
A summary of the key physical and chemical properties of these metal carbonyl clusters is

presented below, offering a quick reference for laboratory use.
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Property
Triangulo-
dodecacarbonyltrio
smium (Os₃(CO)₁₂)

Triiron
dodecacarbonyl
(Fe₃(CO)₁₂)

Triruthenium
dodecacarbonyl
(Ru₃(CO)₁₂)

Molecular Formula C₁₂O₁₂Os₃ C₁₂O₁₂Fe₃ C₁₂O₁₂Ru₃

Molecular Weight 906.81 g/mol [1][2] 503.66 g/mol 639.33 g/mol [3]

Appearance Yellow solid[2] Dark green solid[4]
Dark orange-colored

solid[3]

Melting Point 224 °C[2]
165 °C (decomposes)

[4]
154 °C[3]

Solubility

Insoluble in water,

slightly soluble in

organic solvents.[2]

Soluble in nonpolar

organic solvents.[4]

Soluble in nonpolar

organic solvents.[3]

Purity Validation: A Multi-Technique Approach
A combination of spectroscopic and analytical methods is essential for the unambiguous

determination of purity for these organometallic clusters. The following sections detail the

expected data for each compound and common impurities.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of carbonyl ligands and

distinguishing between terminal and bridging modes.
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Compound Solvent
Carbonyl (CO)
Stretching
Frequencies (cm⁻¹)

Common
Impurities & Their
IR Signatures

Os₃(CO)₁₂ Hexane
2070 (s), 2036 (s),

2003 (w)

Osmium Tetroxide

(OsO₄) (starting

material): Sharp band

around 965 cm⁻¹.

Fe₃(CO)₁₂ THF

Terminal: ~2040 (s),

~2020 (s), ~1990

(m)Bridging: ~1860

(w), ~1820 (w)[5]

Iron Pentacarbonyl

(Fe(CO)₅) (precursor):

Sharp bands around

2025 and 2000 cm⁻¹.

[6]

Ru₃(CO)₁₂ 2-Ethoxyethanol
2060 (vs), 2030 (s),

2011 (w)[7]

[Ru(CO)₃Cl₃]⁻

(intermediate): Bands

at 2126 (m) and 2048

(s) cm⁻¹.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the chemical environment of the carbonyl carbons. Due to the

fluxional nature of these clusters in solution, a single resonance is often observed at room

temperature.

Compound Solvent
¹³C NMR Chemical
Shift (δ) for CO
(ppm)

Common
Impurities & Their
¹³C NMR
Signatures

Os₃(CO)₁₂ CDCl₃ ~170.5

Residual solvents

(e.g., CHCl₃ at 77.16

ppm).

Fe₃(CO)₁₂ Toluene-d₈ ~212.4 Fe(CO)₅: ~212 ppm.

Ru₃(CO)₁₂ CDCl₃ ~199.9 Residual solvents.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the cluster and can reveal the presence of

impurities through their characteristic fragmentation patterns.

Compound Ionization Method
Molecular Ion (M⁺)
or Adduct [m/z]

Fragmentation
Pattern

Os₃(CO)₁₂ ESI, EI 906.8
Stepwise loss of 12

CO ligands.[8][9]

Fe₃(CO)₁₂ EI 503.7
Stepwise loss of 12

CO ligands.

Ru₃(CO)₁₂ EI 639.3
Stepwise loss of 12

CO ligands.[10]

Elemental Analysis
Elemental analysis provides the percentage composition of carbon and is a fundamental

measure of bulk purity. For high-purity samples, the experimentally determined values should

be within ±0.4% of the calculated theoretical values.

Compound Calculated %C Acceptable Range

Os₃(CO)₁₂ 15.89 15.49 - 16.29

Fe₃(CO)₁₂ 28.62 28.22 - 29.02

Ru₃(CO)₁₂ 22.54 22.14 - 22.94

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. As these

compounds are air-sensitive, all manipulations should be carried out under an inert atmosphere

(e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Infrared (IR) Spectroscopy
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Sample Preparation (Solid-State):

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

(100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet

using a hydraulic press.

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a

paste. Spread the paste between two KBr or NaCl plates.

Sample Preparation (Solution):

Dissolve the sample in a dry, degassed, and IR-transparent solvent (e.g., hexane, THF,

dichloromethane) to a concentration of approximately 1-5 mg/mL.

Use a gas-tight syringe to transfer the solution into a sealed IR solution cell with KBr or

NaCl windows.

Data Acquisition:

Record a background spectrum of the empty spectrometer or the solvent-filled cell.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Subtract the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

In a glovebox or under a stream of inert gas, dissolve 10-20 mg of the sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, toluene-d₈).

Filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR

tube.

Cap the NMR tube securely. For air-sensitive samples, flame-seal the NMR tube or use a

J. Young valve NMR tube.
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Data Acquisition:

Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer.

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural

abundance of ¹³C is low.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
Sample Preparation:

Electron Ionization (EI): For volatile compounds like metal carbonyls, introduce the solid

sample directly into the mass spectrometer via a direct insertion probe.

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., acetonitrile,

methanol) at a low concentration (µg/mL to ng/mL). The solution can be infused directly or

injected via an HPLC system.

Data Acquisition:

Acquire the mass spectrum in the appropriate mass range.

For EI, the fragmentation pattern can be observed by varying the ionization energy.

For ESI, the cone voltage can be adjusted to control the degree of fragmentation.

Elemental Analysis
Sample Preparation:

Accurately weigh a small amount of the dry, homogeneous sample (typically 1-3 mg) into a

tin or silver capsule.

Data Acquisition:

The sample is combusted at high temperature in a stream of oxygen.
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The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected

by a thermal conductivity detector.

The instrument is calibrated using a certified standard of known elemental composition.

Workflow for Purity Validation
The logical flow for validating the purity of a synthesized Triangulo-
dodecacarbonyltriosmium sample is illustrated in the diagram below.
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Spectroscopic Analysis
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Synthesized Os3(CO)12 Visual Inspection
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13C NMR Spectroscopy
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Purity Confirmed

Data Matches
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ImpureData Deviates

Further Purification

Re-analysis

Click to download full resolution via product page

Purity validation workflow for Os₃(CO)₁₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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